Einecs 303-924-5

Description

Contextualization within Modern Chemical Sciences

In the realm of modern chemical sciences, particularly medicinal chemistry and pharmacology, AM-2201 serves as a valuable chemical probe. Its high affinity for cannabinoid receptors allows researchers to investigate the structure-activity relationships of these receptors and to explore the physiological consequences of their activation. nih.govnih.gov Specifically, its potent agonism at the CB1 receptor, which is predominantly found in the central nervous system, makes it a tool for studying the neural pathways affected by cannabinoids. nih.gov In toxicology and forensic science, the compound is significant due to its prevalence in illicit "herbal incense" products, necessitating the development of analytical methods for its detection in biological and seized materials. researchgate.netnih.gov

Historical Trajectories of Research Involving Related Chemical Scaffolds

The development of synthetic cannabinoids like AM-2201 is rooted in decades of research aimed at understanding the pharmacology of cannabis. A pivotal moment in this field was the elucidation of the structure of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.gov This discovery spurred efforts to synthesize novel cannabinoids to explore the endocannabinoid system.

The naphthoylindole scaffold, a key structural feature of AM-2201, emerged from structure-activity relationship studies. Research conducted by John W. Huffman at Clemson University led to the synthesis of the "JWH" series of compounds, including JWH-018, a potent cannabinoid agonist that is structurally similar to AM-2201. usdoj.gov These early synthetic cannabinoids were instrumental in mapping the binding sites of cannabinoid receptors. usdoj.gov The subsequent development of the "AM" series, including AM-2201, by Alexandros Makriyannis's research group, introduced modifications to the chemical structure, such as the addition of a fluorine atom to the pentyl chain, in an effort to further probe receptor interactions. wikipedia.org

Contemporary Research Paradigms and Unaddressed Inquiries

Current research on AM-2201 and related synthetic cannabinoids is largely driven by public health concerns arising from their widespread misuse. nih.gov A primary focus of contemporary studies is the detailed characterization of their metabolism. Research has shown that AM-2201 undergoes extensive metabolism, and identifying its unique metabolites is crucial for developing reliable methods for detecting its use in biological samples. soft-tox.orgnih.govcerilliant.com

A significant area of ongoing investigation is the elucidation of the mechanisms underlying the severe adverse effects associated with synthetic cannabinoid use, which are often more pronounced than those of THC. nih.govontosight.ai Unaddressed inquiries include the long-term neurological and physiological consequences of exposure to these potent agonists. Furthermore, the complex pharmacology of these compounds, including potential off-target effects and interactions with other receptor systems, remains an active area of research.

Fundamental Objectives and Scope of Academic Investigations

The academic investigation of AM-2201 is multifaceted, with objectives spanning basic science and applied forensic toxicology.

Fundamental research objectives include:

Elucidating the Endocannabinoid System: Using AM-2201 as a high-affinity ligand to probe the structure and function of CB1 and CB2 receptors. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of AM-2201 to understand how specific structural modifications influence receptor binding and functional activity. nih.govresearchgate.net

Investigating Cellular Signaling Pathways: Examining the downstream cellular and molecular events that occur following the activation of cannabinoid receptors by potent agonists like AM-2201.

The scope of forensic and toxicological investigations encompasses:

Development of Analytical Methods: Creating and validating sensitive and specific methods for the detection and quantification of AM-2201 and its metabolites in various matrices, including blood, urine, and seized materials. nih.gov

Metabolite Profiling: Identifying and characterizing the metabolic pathways of AM-2201 in humans to aid in the interpretation of toxicological findings. nih.gov

Understanding Mechanisms of Toxicity: Investigating the pharmacological and molecular basis for the adverse health effects observed in individuals who have used products containing AM-2201. researchgate.net

Detailed Research Findings

Pharmacological Data for AM-2201

| Parameter | Value | Receptor | Reference |

|---|---|---|---|

| Ki (Binding Affinity) | 1.0 nM | CB1 | wikipedia.org |

| Ki (Binding Affinity) | 2.6 nM | CB2 | wikipedia.org |

| EC50 (Functional Potency) | 38 nM | Human CB1 | wikipedia.org |

| EC50 (Functional Potency) | 58 nM | Human CB2 | wikipedia.org |

Identified Metabolites of AM-2201

| Metabolite | Metabolic Pathway | Significance | Reference |

|---|---|---|---|

| AM-2201 N-(4-hydroxypentyl) | Hydroxylation of the pentyl chain | Key urinary metabolite for detection | nih.gov |

| JWH-018 N-(5-hydroxypentyl) | Defluorination and hydroxylation | Common metabolite with JWH-018 | nih.gov |

| JWH-018 N-pentanoic acid | Oxidation of the pentyl chain | Major metabolite found in serum | nih.gov |

| AM-2201 6'-hydroxyindole | Hydroxylation of the indole (B1671886) ring | Indicates exposure to AM-2201 | nih.gov |

Structure

2D Structure

Properties

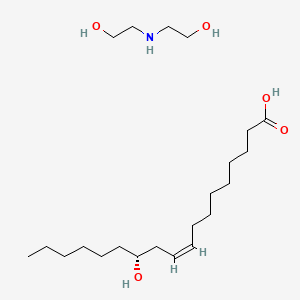

CAS No. |

94232-00-5 |

|---|---|

Molecular Formula |

C22H45NO5 |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;(Z,12R)-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3.C4H11NO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;6-3-1-5-2-4-7/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);5-7H,1-4H2/b12-9-;/t17-;/m1./s1 |

InChI Key |

INMFFAXGDLECMR-DPMBMXLASA-N |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.C(CO)NCCO |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of the Chemical Compound Einecs 303 924 5

Retrosynthetic Disconnection Strategies for Fluconazole

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For Fluconazole, the primary retrosynthetic disconnections focus on the carbon-nitrogen bonds of the triazole rings and the carbon-carbon bond connecting the difluorophenyl group to the propanol backbone.

A logical disconnection strategy for Fluconazole (I) involves severing the bonds between the central tertiary alcohol carbon and the two methylene groups bearing the triazole rings. This leads to a key intermediate, a substituted oxirane (II), and 1,2,4-triazole (III). The oxirane itself can be retrosynthetically derived from the corresponding acetophenone derivative, 2-chloro-2',4'-difluoroacetophenone (IV). This acetophenone is readily accessible through a Friedel-Crafts acylation of 1,3-difluorobenzene (V), a common starting material. nih.govgoogle.com

An alternative disconnection can be envisioned directly from the propan-2-ol structure, targeting the bonds to the triazole units. This suggests a synthetic pathway involving the sequential alkylation of 1,2,4-triazole with a di-substituted propane derivative. This approach highlights the importance of controlling regioselectivity in the alkylation of the triazole ring. nih.gov

| Target Molecule/Intermediate | Precursor Structures | Key Reaction Type |

| Fluconazole (I) | Oxirane (II) + 1,2,4-Triazole (III) | Nucleophilic ring-opening |

| Oxirane (II) | 2-Chloro-2',4'-difluoroacetophenone (IV) | Epoxidation/Corey-Chaykovsky Reaction |

| 2-Chloro-2',4'-difluoroacetophenone (IV) | 1,3-Difluorobenzene (V) + Chloroacetyl chloride | Friedel-Crafts Acylation |

Established Synthetic Routes to Fluconazole

The classical synthesis of Fluconazole has been approached through several well-established routes, often involving multiple steps and the isolation of key intermediates. These methods have been refined over time to improve yield and purity.

A prevalent and historically significant route to Fluconazole commences with 1,3-difluorobenzene. nih.govgoogle.com The key stages of this synthesis are outlined below:

Friedel-Crafts Acylation: 1,3-difluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride, to yield 2-chloro-2',4'-difluoroacetophenone. google.comgoogle.com This electrophilic aromatic substitution reaction establishes the core difluorophenyl ketone structure.

Epoxidation: The resulting α-chloro ketone is converted into an epoxide, 2-(2,4-difluorophenyl)-2-(chloromethyl)oxirane. This transformation is often achieved using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide and a base like potassium hydroxide. quickcompany.inresearchgate.net

Nucleophilic Ring-Opening: The final step involves the nucleophilic attack of 1,2,4-triazole on the epoxide. quickcompany.in This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide with a base like potassium carbonate. researchgate.net This step opens the epoxide ring and introduces the two triazole moieties, leading to the formation of Fluconazole. The reaction of the epoxide with 1,2,4-triazole can proceed to form the final product. google.com

An alternative to the epoxide route involves the initial reaction of 2-chloro-2',4'-difluoroacetophenone with 1,2,4-triazole to form an intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which is then further elaborated to introduce the second triazole ring and form the tertiary alcohol. google.com Some improved methods aim to avoid the oxirane intermediate to enhance regioselectivity. researchgate.net

| Intermediate | Starting Material(s) | Reagent(s) | Typical Yield |

| 2-Chloro-2',4'-difluoroacetophenone | 1,3-Difluorobenzene, Chloroacetyl chloride | Aluminum trichloride | ~97% google.com |

| 2-(2,4-difluorophenyl)-2-(chloromethyl)oxirane | 2-Chloro-2',4'-difluoroacetophenone | Trimethylsulfoxonium iodide, Potassium hydroxide | Moderate to Good |

| Fluconazole | 2-(2,4-difluorophenyl)-2-(chloromethyl)oxirane, 1,2,4-Triazole | Potassium carbonate, DMF | ~44% (from epoxide) google.com |

Catalysis is integral to the efficiency of established Fluconazole syntheses. The most prominent catalytic system is employed in the initial Friedel-Crafts acylation step.

Lewis Acid Catalysis: Aluminum trichloride (AlCl₃) is the conventional Lewis acid catalyst used to activate the chloroacetyl chloride for the electrophilic attack on the 1,3-difluorobenzene ring. google.comgoogle.com The catalyst polarizes the acyl chloride, increasing its electrophilicity and facilitating the reaction.

Phase-Transfer Catalysis: In some variations of the synthesis, particularly in the epoxidation step or subsequent alkylations, phase-transfer catalysts such as triethyl benzyl ammonium chloride (TEBA) can be employed. google.com These catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields.

Advanced and Sustainable Synthetic Approaches for Fluconazole

In response to the growing demand for greener and more efficient chemical processes, advanced synthetic methodologies have been applied to the production of Fluconazole. These include asymmetric synthesis to control stereochemistry and continuous flow processes for improved safety and efficiency.

Fluconazole possesses a chiral center at the C2 position of the propane backbone, and it is commercially available as a racemic mixture. However, the principles of asymmetric synthesis, which aim to produce a single enantiomer of a chiral compound, are highly relevant. mdpi.com The development of stereoselective syntheses can offer therapeutic advantages, as enantiomers of a drug can exhibit different pharmacological activities.

Approaches to the asymmetric synthesis of Fluconazole analogs have been explored. One strategy involves the use of Sharpless asymmetric epoxidation. This method allows for the creation of an enantiomerically pure epoxide intermediate, which can then be converted to the corresponding enantiopure Fluconazole analog. This approach obviates the need for chiral separation of the final product. nih.gov The synthesis of chiral non-racemic analogs has also been achieved by forming the oxirane ring in alternative ways, such as through the cyclization of a 1,3-diol or via epoxidation of an alkene. nih.gov

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering enhanced safety, better heat and mass transfer, and the potential for automation. researchgate.netscitube.io The synthesis of Fluconazole has been successfully adapted to a continuous flow process.

A multi-step continuous flow synthesis has been developed, starting from 2-chloro-2',4'-difluoroacetophenone. researchgate.net This process can be achieved in a two-reactor system without the need for intermediate purification steps. researchgate.net The ability to handle highly reactive intermediates, such as Grignard reagents, more safely is a significant advantage of flow chemistry. researchgate.net For instance, the formation of an aryl-turbo Grignard reagent and its subsequent addition to 1,3-dichloroacetone can be performed continuously to generate a key intermediate for Fluconazole synthesis. researchgate.net This approach not only improves the safety profile of the synthesis but also allows for higher throughput and more consistent product quality. researchgate.net A semi-continuous flow process for the final API has also been developed. researchgate.net

| Synthetic Approach | Key Principle/Technology | Advantages |

| Asymmetric Synthesis | Use of chiral catalysts (e.g., Sharpless epoxidation), chiral starting materials | Production of single enantiomers, potentially improved therapeutic profile |

| Continuous Flow Synthesis | Reactions in continuous reactors (e.g., microreactors, packed-bed reactors) | Enhanced safety, improved heat/mass transfer, automation, higher throughput researchgate.netresearchgate.net |

Mechanochemical Activation in Synthesis

Mechanochemical synthesis represents a significant advancement in green chemistry, utilizing mechanical force—typically through ball milling or twin-screw extrusion—to initiate chemical reactions. This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and the formation of novel products. Phase Transfer Catalysis (PTC) combined with mechanochemistry has been shown to be a highly effective method for synthesizing various organic compounds, including drugs for the central nervous system, by allowing reactions to proceed in solvent-free conditions with high selectivity.

While the application of mechanochemistry is a promising alternative for the production of Active Pharmaceutical Ingredients (APIs), specific studies detailing the synthesis of Flumazenil via mechanochemical activation are not extensively documented in publicly available research. However, the principles of this technology are broadly applicable to heterocyclic compounds, suggesting a potential future direction for more sustainable and efficient production of the imidazobenzodiazepine scaffold.

Principles of Green Chemistry and Atom Economy in Production

A patented synthetic route for a key intermediate of Flumazenil exemplifies a greener approach. google.com This method starts with 5-fluoro-2-nitrobenzoic acid and avoids the use of strong oxidants and toxic reagents like ethyl chloroformate, which were common in earlier syntheses. google.com The process involves a condensation reaction followed by a reduction and intramolecular cyclization, highlighting a commitment to safer and more environmentally benign pathways. google.com

To illustrate the principle of atom economy, the first step of this green pathway—the condensation of 5-fluoro-2-nitrobenzoic acid with sarcosine methyl ester to form N-(5-fluoro-2-nitrobenzoyl)-N-methylglycinate—can be analyzed. Assuming the reaction proceeds with the elimination of one molecule of water, the atom economy can be calculated as follows:

Atom Economy Calculation for a Flumazenil Intermediate

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 5-fluoro-2-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 |

| Sarcosine methyl ester | C₄H₉NO₂ | 103.12 |

| Total Reactant Mass | 288.23 |

| Product | Formula | Molecular Weight ( g/mol ) |

| N-(5-fluoro-2-nitrobenzoyl)-N-methylglycinate | C₁₁H₁₁FN₂O₅ | 270.21 |

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (270.21 / 288.23) x 100 = 93.75%

This high atom economy indicates that a large majority of the atoms from the reactants are incorporated into the product, generating minimal waste in this specific transformation and underscoring the efficiency of the chosen synthetic route.

Detailed Mechanistic Elucidations of Synthetic Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and controlling impurity profiles. This involves studying the kinetics, thermodynamics, and computational models of the chemical transformations.

Reaction Kinetics and Thermodynamic Analyses

Formal kinetic and thermodynamic studies for the synthesis of the Flumazenil backbone are not widely available in the literature. However, research on related benzodiazepine (B76468) structures provides insight into the types of analyses used for this class of compounds. For instance, studies on the thermal decomposition of 1,5-benzodiazepines have utilized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine kinetic parameters such as the order of reaction, activation energy (E), and frequency factor (A). sphinxsai.com Similarly, kinetic modeling has been employed to optimize the complex reaction network for the synthesis of benzazepine compounds, demonstrating how reaction conditions can be fine-tuned to maximize product purity and yield. researchgate.net These methodologies represent the standard approach for gaining a quantitative understanding of the reaction dynamics in the synthesis of complex heterocyclic systems like Flumazenil.

Computational Studies of Transition States and Reaction Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. mdpi.com For benzodiazepine synthesis, DFT calculations are used to examine reaction pathways, rationalize chemo- and stereoselectivity, and analyze the structure of transition states. mdpi.com Studies on related scaffolds have used DFT to investigate palladium-catalyzed C-H activation mechanisms and to understand the electronic behavior and reactivity of reagents in condensation reactions. mdpi.comfigshare.com By mapping the reaction energy landscape, researchers can identify the most favorable pathways and predict the stability of intermediates and products. While specific DFT studies on the synthesis of Flumazenil were not identified, the application of these computational methods to the broader class of benzodiazepines demonstrates their power in rationalizing and predicting synthetic outcomes. nih.gov

Isotopic Labeling and Mechanistic Probes in Reaction Pathways

Isotopic labeling is a powerful technique used both for mechanistic studies and for creating tracers for imaging techniques like Positron Emission Tomography (PET). Flumazenil has been extensively labeled with positron-emitting isotopes, primarily Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), for in-vivo imaging of GABAᴀ receptors. researchgate.net

The synthesis of these radiolabeled derivatives is a well-documented synthetic transformation. [¹⁸F]Flumazenil, for example, is often prepared via nucleophilic substitution on a suitable precursor. The reaction conditions for these labeling processes, which are influenced by reaction kinetics, have been optimized to maximize radiochemical yield and purity within the short half-life of the isotopes. Additionally, deuterated Flumazenil, specifically N-methyl tri-deuterated Flumazenil, is used as an internal standard for quantitative analysis in plasma samples, showcasing another application of isotopic labeling. researchgate.net

Radiosynthesis Conditions for Isotopically Labeled Flumazenil

| Labeled Compound | Precursor | Key Reagents/Conditions | Radiochemical Yield (Decay-Corrected) |

|---|---|---|---|

| [¹⁸F]Flumazenil | Stannyl Precursor | Copper-catalyst, 120 °C, 10 min | 22.2 ± 2.7% |

| [¹⁸F]Flumazenil | Boronate Ester Precursor | Copper-catalyst, 120 °C, 12 min | 35 ± 5% |

| [¹¹C]Flumazenil | Desmethyl Precursor | [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflaten | Not specified |

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification of the Flumazenil scaffold is a key strategy for developing new chemical probes, improving pharmacological properties, and creating novel therapeutic agents. The imidazobenzodiazepine core structure allows for derivatization at several positions.

The synthesis of radiolabeled Flumazenil is itself a primary example of post-synthetic functionalization. Beyond this, researchers have synthesized a range of derivatives to probe the structure-activity relationships (SAR) at the GABAᴀ receptor. For example, novel 8-substituted imidazobenzodiazepines have been created to develop high-affinity, selective probes for specific receptor subtypes (e.g., α5-containing receptors). nih.gov

Other synthetic efforts have focused on creating novel spiro-imidazobenzodiazepines to increase resistance to metabolism. nih.gov The development of so-called "designer benzodiazepines" also relies on the systematic modification of known benzodiazepine core structures to alter their effects. myadlm.orgnih.gov These strategies demonstrate the versatility of the Flumazenil chemical framework for generating a diverse library of compounds with tailored biological and pharmacokinetic profiles.

Selective Chemical Modifications and Substitutions

The molecular structure of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol offers several sites for selective chemical modifications and substitutions, both on the phenolic ring and the benzotriazole moiety. These modifications are performed to enhance properties such as solubility, thermal stability, and compatibility with various polymer matrices. atamankimya.com

Modifications on the Phenolic Ring:

Alkylation and Arylation: Further alkylation or arylation on the phenolic group can be performed to alter the compound's physical properties. atamankimya.com For instance, the dodecyl group at the ortho position to the hydroxyl group enhances its solubility in polyolefins. The synthesis of related structures involves the reaction of a benzotriazole precursor with a substituted phenol.

Mannich Condensation: The phenolic ring can be functionalized by introducing an aminomethyl group via the Mannich reaction. This involves reacting the parent phenol, 2-(2H-benzotriazol-2-yl)-4-methylphenol, with formaldehyde (B43269) and a secondary amine like diethylamine or dicyclohexylamine. nih.govresearchgate.net This modification introduces an additional chelating site, making the molecule a potential ligand for metal complexes used in catalysis, such as in the ring-opening polymerization of cyclic esters. nih.govresearchgate.net

Etherification: The hydroxyl group can be converted into an ether. For example, a methyl ether functionalized benzotriazole-phenol derivative has been successfully synthesized. nih.gov

Introduction of Polymerizable Groups: To allow for covalent bonding to polymer backbones, polymerizable groups can be introduced. A common strategy is the introduction of an acryloyl group by reacting a dihydroxyphenyl benzotriazole with acryloyl chloride. researchgate.net Similarly, an allyl group can be introduced, resulting in a monomer like 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, which can be incorporated into polymer chains.

Modifications on the Benzotriazole Ring:

Substitution on the Benzo Ring: Substituents can be introduced on the benzene (B151609) ring of the benzotriazole moiety. This is typically achieved by starting the synthesis with a substituted o-nitroaniline. For example, using a trifluoromethyl-substituted o-nitroaniline leads to a benzotriazole with a -CF3 group at the 5-position. google.com Similarly, a chloro group can be introduced to produce compounds like 2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol. nih.gov

Visible-Light-Promoted Functionalizations: Recent research has demonstrated novel functionalizations of the benzotriazole scaffold using visible-light photocatalysis. These methods allow for ortho-thiolation, borylation, and alkylation under mild conditions, opening new pathways for creating diverse aniline derivatives from benzotriazoles. nih.gov

The table below summarizes some examples of selective chemical modifications on the general phenolic benzotriazole structure.

| Modification Type | Reagents/Method | Resulting Functional Group/Structure | Purpose |

| Phenolic Ring | |||

| Mannich Condensation | Formaldehyde, Secondary Amine (e.g., Diethylamine) | -CH2NR2 | Introduce new chelating sites for metal complexes. nih.gov |

| Etherification | Alkylating agent | -OR | Modify solubility and reactivity. nih.gov |

| Acryloylation | Acryloyl chloride | -OCOCH=CH2 | Introduce a polymerizable group. researchgate.net |

| Allylation | Allyl halide | -CH2CH=CH2 | Introduce a polymerizable group. |

| Benzotriazole Ring | |||

| Substitution | Substituted o-nitroaniline (e.g., with -CF3, -Cl) | Substituted benzotriazole ring | Modify electronic properties and UV absorption. google.comnih.gov |

| Photocatalytic Functionalization | Visible light, photocatalyst | -SR, -B(OR)2, -Alkyl | Introduce diverse functional groups under mild conditions. nih.gov |

Oligomerization and Polymerization Studies of Related Monomers

The incorporation of benzotriazole UV absorbers into polymeric materials can be achieved by physically blending them as additives or by chemically bonding them to the polymer chains. The latter approach is often preferred to prevent migration and leaching of the stabilizer, ensuring long-term protection. This has led to significant research into the synthesis of polymerizable benzotriazole monomers and their subsequent oligomerization and polymerization.

Synthesis of Polymerizable Monomers:

As mentioned previously, functionalizing the phenolic benzotriazole structure with a reactive group is the key step to creating a polymerizable monomer.

Acrylate and Methacrylate Derivatives: A common strategy is to introduce an acrylate or methacrylate group. For example, 2-(2-hydroxy-4-acryloyl)-2H-benzotriazole (BTHA) was synthesized from 2-(2,4-dihydroxyphenyl)-benzotriazole and acryloyl chloride. researchgate.net This monomer can then be grafted onto polymer backbones, such as polyester fabrics, via processes like the pad-dry-cure method. researchgate.net

Allyl Derivatives: Another approach is the introduction of an allyl group, yielding monomers like 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. This provides a site for polymerization or grafting reactions.

Polymerization and Copolymerization:

Once synthesized, these functionalized monomers can be polymerized or copolymerized with other monomers to create polymers with built-in UV protection.

Graft Polymerization: The BTHA monomer has been successfully grafted onto polyester fabrics, significantly improving their UV resistance. researchgate.net The concentration of the monomer and the initiator are key parameters that affect the final Ultraviolet Protection Factor (UPF) of the treated fabric. researchgate.net

Conjugated Polymers: Benzotriazole moieties can also be incorporated into the main chain of conjugated polymers. These materials are of interest for applications in organic electronics, such as solar cells. unc.edu In this context, the benzotriazole unit acts as an acceptor moiety within the polymer backbone. The properties of these polymers can be fine-tuned by introducing various functional groups, such as fluorine or cyano groups, to the benzotriazole core or other parts of the polymer. unc.edu

Oligomerization Studies:

While much of the focus is on high molecular weight polymers, oligomeric structures are also relevant. For instance, the thermal treatment of some related phenolic compounds, like mono-functional benzoxazines, can lead to the formation of oligomers through ring-opening oligomerization or cyclo-oligomerization. rsc.org Although specific studies on the controlled oligomerization of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol are not widely reported, the principles of phenolic chemistry suggest that under certain conditions, controlled oligomerization could be a potential pathway for creating novel materials.

The table below provides examples of polymerizable benzotriazole monomers and their applications.

| Monomer Name | Polymerizable Group | Polymerization Method | Application |

| 2-(2-hydroxy-4-acryloyl)-2H-benzotriazole (BTHA) | Acryloyl | Graft Polymerization (Pad-Dry-Cure) | Improving UV resistance of polyester fabrics. researchgate.net |

| 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | Allyl | Copolymerization/Grafting | Creating polymers with covalently bonded UV stabilizers. |

| Benzotriazole-based conjugated monomers | (Part of the polymer backbone) | Step-growth polymerization (e.g., Stille, Suzuki) | Active layer in organic solar cells. unc.edu |

Purity Assessment and Process Optimization for Scaled Synthesis

The commercial viability and performance of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol depend on its purity and the efficiency of its manufacturing process. Therefore, robust methods for purity assessment and strategies for process optimization are crucial.

Purity Assessment:

The purity of phenolic benzotriazoles is typically determined using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for assessing the purity of benzotriazole UV absorbers. sigmaaldrich.com Reverse-phase HPLC methods with a mobile phase containing acetonitrile (B52724) and water are effective for separating the main compound from impurities. sielc.com The assay for analytical standards of this compound is often specified as ≥95.0% by HPLC. sigmaaldrich.com

Gas Chromatography (GC): GC is another suitable technique for the analysis of these compounds. sigmaaldrich.com

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and selective analysis, especially in complex matrices, LC-MS/MS methods have been developed. These methods are capable of quantitating phenolic benzotriazoles at very low concentrations (ng/mL range). nih.gov

Spectroscopic Methods: Techniques like UV-Vis, FTIR, and NMR spectroscopy are used to confirm the chemical structure of the synthesized product. atamankimya.com

Process Optimization for Scaled Synthesis:

The industrial synthesis of benzotriazole UV absorbers aims for high yield, high purity, cost-effectiveness, and environmental sustainability.

One-Pot Synthesis: Traditional multi-step syntheses can be inefficient. "One-pot" processes, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable. A one-pot process for preparing 2-(2-nitrophenylazo) substituted phenols, which are key precursors for benzotriazole UV absorbers, has been developed. google.comgoogle.com This approach is more efficient and environmentally friendly. google.com

Reaction Conditions Optimization: The yield and purity of the final product are highly dependent on reaction conditions.

Diazotization: The initial step in the synthesis, the diazotization of an o-nitroaniline, is critical. The choice of acid (e.g., concentrated sulfuric acid vs. hydrochloric acid) and diazotizing agent (e.g., sodium nitrite) can significantly impact the yield. google.com

Coupling Reaction: The subsequent coupling of the diazonium salt with the target phenol requires careful control of stoichiometry (molar ratio of diazonium salt to phenol) and pH to maximize the yield of the desired monoazo intermediate and minimize side reactions. google.com

Reduction: The final step is the reduction of the azo intermediate to form the benzotriazole ring. Various conventional reduction methods can be employed. google.com

Purification Techniques: After synthesis, the crude product must be purified. Common methods include recrystallization, distillation, or chromatography to remove unreacted starting materials and by-products. atamankimya.com

The table below outlines key aspects of purity assessment and process optimization.

| Aspect | Method/Strategy | Details |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Reverse-phase column with acetonitrile/water mobile phase; standard assay ≥95.0%. sigmaaldrich.comsielc.com |

| Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective for trace-level quantification. nih.gov | |

| Spectroscopic Analysis (NMR, FTIR, UV-Vis) | Structural confirmation and identification of functional groups. atamankimya.com | |

| Process Optimization | One-Pot Synthesis | Combines diazotization and coupling steps in a single vessel to improve efficiency. google.com |

| Optimization of Reaction Conditions | Fine-tuning of reagents (e.g., acid type), stoichiometry, and temperature for each step. google.comgoogle.com | |

| Purification Methods | Recrystallization, distillation, and chromatography for removal of impurities. atamankimya.com |

Molecular Interactions and Intrinsic Mechanistic Studies of the Chemical Compound Einecs 303 924 5

Non-Covalent Interactions and Supramolecular Assembly (in non-biological contexts)

The supramolecular assembly of N-(n-butyl)thiodiphthalimide in non-biological environments is governed by a variety of non-covalent interactions, stemming from its distinct structural components: the aromatic phthalimide (B116566) rings, the electron-rich carbonyl groups, the sulfur atom, and the flexible n-butyl chain. While specific crystallographic studies on N-(n-butyl)thiodiphthalimide are not extensively reported, its potential interactions can be inferred from studies on analogous molecular systems.

The planar, electron-deficient phthalimide rings are prime candidates for π-π stacking interactions, a critical driving force in the crystal engineering of many organic materials. rsc.orgfrontiersin.org These interactions would likely dictate the packing of molecules in the solid state, leading to ordered columnar or layered structures. Additionally, the carbonyl oxygen atoms and the sulfur atom can act as hydrogen bond acceptors, engaging in C–H···O and C–H···S interactions with neighboring molecules. frontiersin.orgnih.gov The presence of heteroatoms like sulfur can also lead to more specific chalcogen bonding, which has been recognized as a significant force in directing self-assembly. researchgate.net

Computational Modeling of Molecular Recognition Events (e.g., host-guest chemistry)

Computational modeling provides a powerful lens for investigating molecular recognition events at the atomic level. For a molecule like N-(n-butyl)thiodiphthalimide, computational studies, particularly in the realm of host-guest chemistry, could predict its ability to bind with various guest molecules. Although specific host-guest studies featuring this compound are not prominent in the literature, the principles of computational modeling are broadly applicable. chemrxiv.orguni-halle.de

Molecular docking simulations, a cornerstone of computational chemistry, could be used to predict the binding modes and affinities of N-(n-butyl)thiodiphthalimide with potential guest molecules. researchgate.net Such models would explore how a guest might interact with the cleft formed by the two phthalimide groups, potentially engaging in π-π stacking with the aromatic rings or hydrogen bonding with the carbonyl groups. The n-butylthio moiety could offer a flexible, hydrophobic binding pocket.

More advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic nature of these recognition events, revealing conformational changes in both host and guest upon binding. uni-halle.de Free energy calculation methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), could offer quantitative predictions of binding affinities. These computational approaches are essential for designing and screening potential host-guest systems before undertaking experimental synthesis and analysis. chemrxiv.org

Spectroscopic Probes for Investigating Molecular Dynamics and Conformational Changes

A spectroscopic probe is a molecule that exhibits a measurable change in its spectroscopic properties (e.g., fluorescence, absorbance) in response to changes in its local environment, molecular dynamics, or conformational shifts of a larger system. While there is no specific literature describing N-(n-butyl)thiodiphthalimide as a spectroscopic probe, its structural features suggest potential applicability.

The phthalimide moiety is known to be fluorescent, and its emission properties are often sensitive to the local environment. Any conformational changes that alter the relative orientation of the two phthalimide rings or the interaction with a host system could, in principle, be monitored by changes in its fluorescence spectrum (e.g., wavelength shifts, changes in quantum yield or lifetime).

Techniques like Fourier-transform infrared (FTIR) spectroscopy are highly sensitive to changes in secondary structure and hydrogen bonding. nih.gov In a host-guest complex, changes in the vibrational frequencies of the carbonyl groups of N-(n-butyl)thiodiphthalimide could indicate binding events and provide information on the conformational state of the molecule. Similarly, advanced techniques like Double Electron-Electron Resonance (DEER) spectroscopy could be used, following appropriate spin-labeling, to measure distances and monitor conformational changes in supramolecular assemblies involving this compound. nih.gov

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules. libretexts.orgnih.gov For N-(n-butyl)thiodiphthalimide, such calculations would provide a deep understanding of its intrinsic properties. Although specific studies on this molecule are scarce, data from related compounds illustrate the types of insights that can be gained. nih.govorientjchem.org

DFT calculations can determine the optimized molecular geometry and the distribution of electron density. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (E_gap) is a key indicator of chemical reactivity and stability. orientjchem.orgmdpi.com

From these frontier orbital energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors offer a theoretical framework for predicting how the molecule will behave in different chemical environments.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table presents typical reactivity descriptors that would be calculated for N-(n-butyl)thiodiphthalimide using DFT methods, based on common findings for structurally related organic molecules. The values are illustrative.

| Descriptor | Formula | Typical Value Range (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -6.0 to -8.0 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (E_LUMO) | - | -1.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | 3.0 to 6.0 | Indicates chemical stability and reactivity; larger gap implies higher stability. mdpi.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.5 to 5.5 | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.5 to 3.0 | Measures resistance to change in electron distribution. orientjchem.org |

| Chemical Softness (S) | 1/(2η) | 0.17 to 0.33 | Reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | χ²/(2η) | 0.5 to 2.5 | Measures the propensity to accept electrons. orientjchem.org |

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. mdpi.com

Fundamental Reaction Mechanisms in Non-Synthetic Environments

Radical Reaction Pathways of The Chemical Compound (EINECS 303-924-5)

The sulfur-nitrogen (S-N) bond is a key feature of N-(n-butyl)thiodiphthalimide and represents a potential site for radical reactions. This bond is generally weaker than carbon-carbon or carbon-hydrogen bonds, making it susceptible to homolytic cleavage under thermal or photochemical conditions. Such cleavage would generate two distinct radical species: a phthalimidyl radical and an n-butylthiyl radical.

Phthalimidyl Radical + •S-n-Bu

Azo compounds (containing R-N=N-R') are well-known radical initiators that decompose upon heating or irradiation to form carbon radicals and nitrogen gas. fujifilm.com By analogy, the S-N bond in N-(n-butyl)thiodiphthalimide could serve as a source of radicals. These generated radicals can initiate various chemical transformations, such as polymerization of vinyl monomers or hydrogen atom transfer (HAT) reactions from suitable substrates. libretexts.orgmdpi.com For instance, the generated n-butylthiyl radical could participate in addition reactions to double bonds or abstract hydrogen atoms, propagating a radical chain reaction. libretexts.org

The stability of the resulting radicals plays a crucial role in determining the reaction pathway. The phthalimidyl radical is stabilized by delocalization of the unpaired electron over the aromatic system and carbonyl groups. The n-butylthiyl radical is a typical sulfur-centered radical. The subsequent reactions of these radicals would depend on the specific conditions and the other chemical species present in the environment.

Photochemical Transformations and Light-Induced Processes

The interaction of N-(n-butyl)thiodiphthalimide with light can induce specific chemical transformations, primarily driven by the energy absorbed by its chromophores—the phthalimide groups. Phthalimides are known to be photochemically active. Upon absorption of UV light, the molecule is promoted to an excited electronic state. From this excited state, several processes can occur. sciencedaily.comnih.gov

One of the most probable photochemical pathways is the homolytic cleavage of the weakest bond in the molecule, which is likely the S-N bond. mdpi.com This photo-induced bond scission would produce the same radical pair as thermal initiation: the phthalimidyl and n-butylthiyl radicals.

N-(n-butyl)thiodiphthalimide + hν (light) → Phthalimidyl Radical + •S-n-Bu

This process is analogous to the photochemical N-O bond cleavage observed in N-hydroxypyridine-2(1H)-thione, which serves as a photochemical source of hydroxyl radicals. mdpi.com The subsequent fate of these photogenerated radicals would be similar to those formed via thermal pathways, including recombination, disproportionation, or reaction with other molecules in the system. nih.govscielo.org.mx Other potential photochemical processes could include photoisomerization or rearrangements, although these are generally less common for this type of structure compared to bond cleavage. sciencedaily.comscielo.org.mx

Advanced Analytical and Characterization Techniques for the Chemical Compound Einecs 303 924 5

Chromatographic Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of N-(hydroxymethyl)acrylamide, particularly for purity assessment and the quantification of residual monomers, such as acrylamide (B121943), in polymer formulations. Method development typically focuses on achieving adequate separation of NMA from its precursors, impurities, and degradation products.

A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column. The mobile phase often consists of a gradient of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is typically performed using a UV detector, as the acrylamide functional group possesses a chromophore. For instance, a method for the simultaneous detection of acrylamide and 5-hydroxymethylfurfural (B1680220) (5-HMF) utilized a diode array detector (DAD) with optimal wavelengths set at 210 nm for acrylamide and 284 nm for 5-HMF. mdpi.com

Key parameters in HPLC method development for NMA include the selection of the stationary phase, mobile phase composition and gradient, flow rate, and detector wavelength. The goal is to achieve a balance between resolution, analysis time, and sensitivity. For quality control purposes, HPLC methods are validated to ensure linearity, accuracy, precision, and defined limits of detection (LOD) and quantification (LOQ). mdpi.com For example, one validated HPLC-DAD method demonstrated a linear concentration range of 25–5000 μg/L for acrylamide with an LOD of 6.90 μg/L. mdpi.com Industrial standards often require the quantification of residual acrylamide to be below 0.1%.

Table 1: Illustrative HPLC Method Parameters for NMA Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | UV/Diode Array Detector (DAD) at ~210 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of N-(hydroxymethyl)acrylamide, GC is particularly useful for the detection of volatile impurities that may be present from the synthesis process, such as residual formaldehyde (B43269) or other low molecular weight species. Direct analysis of NMA by GC can be challenging due to its polarity and thermal lability, which can lead to peak tailing and decomposition in the injector port. researchgate.net

To overcome these challenges, derivatization is often employed to convert the polar analyte into a more volatile and thermally stable compound. calis.edu.cn For the related and often co-present compound acrylamide, a common derivatization technique is bromination, which forms 2,3-dibromopropionamide. calis.edu.cn This derivative is more amenable to GC analysis. However, methods for the direct analysis of underivatized acrylamide using GC coupled with high-resolution mass spectrometry have also been developed, which avoid the use of hazardous reagents like bromine. researchgate.net

Headspace GC is another valuable approach for analyzing volatile impurities in NMA samples. labcompare.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC. This minimizes the introduction of non-volatile matrix components into the GC system, protecting the column and improving method robustness. labcompare.com

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. While NMA itself is a neutral molecule, CE can be a valuable tool for its analysis in several ways. For instance, impurities that are charged, or can be made so through pH adjustment, could be separated from the main NMA peak.

More significantly, polymers derived from NMA, or copolymers, may possess charged groups, making them suitable for CE analysis. CE has been extensively used for the separation of macromolecules like DNA, often using polyacrylamide gels as the sieving matrix within the capillary. nih.govnist.gov This same principle can be applied to characterize the size and charge distribution of NMA-containing polymers. For example, poly-N-hydroxyethylacrylamide, a related polymer, has been used as a novel coating for protein separation by capillary electrophoresis. polysciences.com The use of substituted acrylamide monomers is a strategy to create stable capillary coatings that suppress electroendosmotic flow, a critical factor in achieving high-resolution separations. google.com

Hyphenated Analytical Techniques for Multi-Dimensional Characterization

Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive characterization of complex samples.

GC-MS and LC-MS for Comprehensive Mixture Analysis

The coupling of chromatographic separation with mass spectrometric detection offers high sensitivity and specificity, allowing for both quantification and structural identification of components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of NMA and its related compounds. A study detailed a method for the simultaneous determination of N-(hydroxymethyl)acrylamide and acrylamide in leather using LC-MS. sltc.org This method employed methanol for extraction and achieved detection limits in the range of 1.35-1.68 mg/kg with recoveries between 94.1% and 97.0%. sltc.org LC-tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by using multiple stages of mass analysis, making it the preferred method for trace-level detection of acrylamide in complex matrices. nih.govresearchgate.net The use of electrospray ionization (ESI) is common for these polar analytes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark for the analysis of volatile and semi-volatile compounds. For NMA analysis, it is primarily used to identify and quantify volatile impurities or for the analysis of derivatized NMA. The electron impact (EI) mass spectrum of acrylamide, a potential impurity and breakdown product of NMA, shows characteristic low mass fragments. chem-agilent.com To improve selectivity in complex matrices, chemical ionization (CI) can be used as a softer ionization technique. chem-agilent.com GC-MS with a bromination derivatization step has been used to detect acrylamide at levels as low as 5 µg/kg. benchchem.com

Table 2: Comparison of LC-MS and GC-MS for NMA Analysis

| Feature | LC-MS | GC-MS |

| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds like NMA. | Best for volatile and semi-volatile compounds; often requires derivatization for polar analytes. |

| Sample Preparation | Typically involves solvent extraction and filtration. | May require derivatization, headspace sampling, or solid-phase microextraction (SPME). |

| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Impact (EI), Chemical Ionization (CI). |

| Typical Applications | Purity analysis, quantification of NMA and residual acrylamide in various matrices. | Analysis of volatile impurities, analysis of derivatized NMA. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of elemental composition, capable of detecting most elements at trace and ultra-trace levels (µg/L to ng/L). uni-saarland.de While not used for the direct analysis of the NMA molecule, ICP-MS is critical in the quality control of the manufacturing process. It can be used to quantify trace metallic impurities that may originate from raw materials, catalysts, or reaction vessels. The presence of certain metals can affect the polymerization process, the stability of the final product, and its suitability for specific applications, especially in the biomedical field.

The sample for ICP-MS analysis is typically introduced as an aqueous solution into a high-temperature argon plasma (6000-8000 K), which ionizes the atoms of the elements present. uni-saarland.de These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The high sensitivity and multi-element capability of ICP-MS make it an indispensable tool for ensuring the elemental purity of N-(hydroxymethyl)acrylamide. thermofisher.comkobv.de

Advanced Microscopy and Imaging for Morphological and Surface Analysis

Advanced microscopy techniques are essential for characterizing the morphology and surface properties of polymers derived from N-(hydroxymethyl)acrylamide, such as hydrogels. These properties are critical for applications in areas like drug delivery and tissue engineering.

Atomic Force Microscopy (AFM) provides topographical images of surfaces at the nanoscale. It can be used to study the surface morphology of NMA-based polymers and hydrogels. For instance, AFM has been employed to investigate the adsorption of hydrolysed polyacrylamide onto surfaces, revealing details about the configuration of adsorbed polymer chains, such as "trains," "loops," and "tails." mdpi.com This level of detail is crucial for understanding how these polymers interact with various substrates.

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers high-resolution imaging of material morphology. SEM is used to visualize the surface topography and porous structure of NMA-based composites and hydrogels. semanticscholar.org TEM, on the other hand, can provide information about the internal structure. Protocols have been developed for preparing cells grown on polyacrylamide hydrogels for TEM analysis, which allows for the ultrastructural investigation of cell-material interactions. nih.gov

Fluorescence Microscopy can be used to study the internal structure and dynamics of NMA-based hydrogels. By incorporating fluorescent probes, it is possible to visualize the diffusion of molecules within the gel matrix, providing insights into the network's pore size and structure. spiedigitallibrary.org NMR microscopy has also been used to study the proton distribution and network structures in polyacrylamide hydrogels. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. measurlabs.comatriainnovation.com It functions by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. By monitoring the deflection of the cantilever as it interacts with the surface, a three-dimensional topographical map is generated. nanoscientific.org

For a crystalline pharmaceutical compound like Flumazenil, AFM can provide critical data on surface roughness, crystal growth patterns, and the presence of defects. atriainnovation.com The technique offers several advantages: it can analyze samples in various environments (air, liquid, or vacuum), does not require the sample to be electrically conductive, and provides quantitative height data with sub-nanometer vertical resolution. measurlabs.comatriainnovation.com

Different operating modes, such as contact, tapping, and non-contact, allow for the analysis of a wide range of materials, from hard, crystalline surfaces to softer, more delicate samples. measurlabs.com While specific studies detailing the AFM analysis of Flumazenil were not prominent in the reviewed literature, the technique's application is well-established for characterizing the surface morphology of pharmaceutical powders and films, which is crucial for understanding properties like dissolution rate and manufacturability. researchgate.netnih.gov

Electron Microscopy (SEM, TEM) for Nanoscale Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the nanoscale characterization of pharmaceutical materials.

Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto a sample's surface, generating signals that provide information about the sample's topography and composition. For Flumazenil, SEM would be used to visualize the size, shape, and surface texture of its crystalline or amorphous particles. This morphological information is vital for controlling the manufacturing process and predicting the final product's performance. In related research, SEM has been utilized to characterize various nanoparticles in studies where Flumazenil was also employed. beilstein-journals.orgresearchgate.net

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin sample. This allows for the visualization of the internal structure of materials at a significantly higher resolution than SEM. TEM is particularly useful for characterizing nanoparticles, including their size distribution, shape, and state of aggregation. nih.gov In studies involving drug delivery systems, TEM has been used to characterize nanocarriers. researchgate.net Cryo-electron microscopy (cryo-EM), a variant of TEM, has been instrumental in revealing the structural basis of Flumazenil's interaction with the GABA-A receptor at a molecular level. nih.gov

Thermal Analysis for Material Properties and Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for characterizing the solid-state properties of APIs like Flumazenil. malvernpanalytical.com

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique provides quantitative information on thermal stability, decomposition temperatures, and the composition of multi-component systems.

For Flumazenil, TGA would be employed to determine its thermal decomposition profile, identifying the temperatures at which significant degradation occurs. This information is vital for establishing safe manufacturing and storage conditions. The resulting TGA thermogram, a plot of mass versus temperature, can reveal the loss of volatiles, such as water or residual solvents, and the temperatures of thermal decomposition events. Although specific TGA data for Flumazenil is not widely published, the technique is frequently referenced in patents and literature concerning Flumazenil and related benzodiazepine (B76468) compounds, underscoring its importance in pharmaceutical characterization. csuc.catgoogle.comgoogleapis.comresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly sensitive to thermal events and is widely used to study phase transitions in pharmaceuticals. malvernpanalytical.com

Key applications of DSC for Flumazenil characterization include:

Melting Point Determination: Identifying the sharp endothermic peak corresponding to the melting of the crystalline form.

Polymorphism Screening: Detecting different crystalline forms (polymorphs), which can have distinct physical properties.

Purity Analysis: Assessing the purity of the API.

Glass Transitions: Identifying the glass transition temperature of amorphous forms.

Analytical Method Validation and Quality Control Protocols

Robust analytical methods and stringent quality control are mandated by regulatory bodies to ensure the identity, purity, and quality of any API, including Flumazenil. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).

Forced degradation or stress testing is a critical component of the development process, designed to identify potential degradation products and establish the intrinsic stability of the drug molecule. doi.org A study on Flumazenil subjected the compound to various stress conditions to purposefully degrade it. doi.org

Table 1: Summary of Forced Degradation Conditions for Flumazenil

| Stress Condition | Reagent/Parameters | Duration |

|---|---|---|

| Acidic Hydrolysis | 1 M HCl at 60 °C | 12 hours |

| Alkaline Hydrolysis | 1 M NaOH at room temperature | 15 minutes |

| Oxidative Degradation | 3% H₂O₂ at 60 °C | 24 hours |

| Thermal (Solid State) | 150 °C | 10 days |

| Thermal (Solution) | 30% methanol at 90 °C | 8 days |

| Photolytic (Solid) | 4500 lx, 0.9 W/m² UV | 20 days |

Data sourced from a degradation study on Flumazenil. doi.org

Following stress testing, a stability-indicating analytical method must be developed and validated to separate and quantify the API from any degradants. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. researchgate.netresearchgate.net A liquid chromatography method compatible with mass spectrometry was developed and validated for Flumazenil and its degradation products. doi.org

Method validation encompasses several key parameters to prove its suitability for its intended purpose.

Table 2: Validation Parameters for a Stability-Indicating HPLC Method for Flumazenil

| Validation Parameter | Result | Specification/Comment |

|---|---|---|

| Selectivity | The method was able to separate all 15 degradation products from Flumazenil. | Demonstrates specificity for the analyte in the presence of impurities. |

| Linearity (Range) | 0.2 - 300 µg/mL | Correlation coefficient (r²) > 0.999 |

| Precision (RSD%) | < 2.0% | Measures the closeness of agreement between a series of measurements. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the agreement between the true value and the value found. |

| Limit of Detection (LOD) | 0.06 µg/mL | The lowest amount of analyte that can be detected. |

| Limit of Quantitation (LOQ) | 0.2 µg/mL | The lowest amount of analyte that can be quantitatively determined with precision and accuracy. |

Data adapted from a method validation study for Flumazenil. doi.org

Finished product quality control for Flumazenil formulations includes tests for appearance, identification, assay, impurities, pH, particulate matter, and sterility, ensuring the final product meets the specifications set by pharmacopeias like the European Pharmacopoeia (Ph.Eur.). csuc.cat

Theoretical and Computational Chemistry Studies of the Chemical Compound Einecs 303 924 5

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to a functional of the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 3-(4-chlorophenyl)-1-methoxy-1-methylurea.

Geometry Optimization and Vibrational Frequency Predictions

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. Through geometry optimization, the arrangement of atoms that corresponds to the lowest energy on the potential energy surface is identified. For 3-(4-chlorophenyl)-1-methoxy-1-methylurea, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric interactions.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. The predicted vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. Furthermore, the analysis of these vibrational modes provides insights into the strength of chemical bonds and the flexibility of the molecular framework.

Table 1: Predicted Geometric Parameters for 3-(4-chlorophenyl)-1-methoxy-1-methylurea using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| C-Cl Bond Length | ~1.74 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.40 Å |

| C-N-C Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

DFT calculations provide a means to compute the energies and visualize the spatial distribution of the HOMO and LUMO. For 3-(4-chlorophenyl)-1-methoxy-1-methylurea, the HOMO is typically localized on the phenylurea moiety, particularly the nitrogen and oxygen atoms, while the LUMO is often distributed over the aromatic ring. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These indices provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Calculated FMO Energies and Reactivity Indices for 3-(4-chlorophenyl)-1-methoxy-1-methylurea

| Parameter | Value (in eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

| Electronegativity (χ) | 3.5 to 4.5 |

| Chemical Hardness (η) | 2.5 to 3.5 |

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, DFT can also predict other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. These theoretical chemical shifts, when compared to experimental data, can aid in the structural elucidation and assignment of NMR signals.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides detailed information about the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing insights into conformational changes and interactions with the environment.

Conformational Dynamics and Energy Minima Identification

The flexible bonds in 3-(4-chlorophenyl)-1-methoxy-1-methylurea, particularly around the urea (B33335) linkage, allow for a range of possible conformations. MD simulations can be used to explore this conformational space by simulating the molecule's movement over nanoseconds or even microseconds. By analyzing the trajectory, different stable and metastable conformations can be identified as local minima on the potential energy surface. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Techniques such as cluster analysis of the trajectory can be employed to group similar structures and identify the most prevalent conformations.

Solvent Effects and Solvation Shell Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, especially in a solvent. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to model the interactions between the solute (3-(4-chlorophenyl)-1-methoxy-1-methylurea) and the surrounding solvent molecules.

The analysis of the radial distribution function (RDF) from the MD trajectory can reveal the structure of the solvation shells around specific atoms or functional groups of the solute. For example, the RDF of water oxygen atoms around the polar N-H and C=O groups can provide detailed information about hydrogen bonding interactions. Understanding these solvation shell interactions is crucial for predicting the molecule's solubility, stability, and reactivity in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No non-biological QSAR modeling studies for (R)-12-hydroxyoleic acid, compound with 2,2'-iminodiethanol (1:1) were identified. While general QSAR principles are widely applied to predict physicochemical properties of chemical substances, specific models for this compound are not available. wikipedia.orgnih.gov Some research exists on the QSAR modeling of diethanolamine (B148213) for environmental endpoints, such as predicting its bioconcentration factor, but this does not extend to the non-biological applications requested.

Applications of Machine Learning and Artificial Intelligence in Chemical Discovery

The application of machine learning and artificial intelligence in chemical discovery is a rapidly growing field. mit.edunih.gov However, the search for predictive models of chemical reactivity and selectivity or algorithm development for retrosynthesis planning yielded no results specific to (R)-12-hydroxyoleic acid or its constituent parts.

Predictive Models for Chemical Reactivity and Selectivity

There is a wealth of general research on using machine learning to predict chemical reactions, often leveraging large datasets of known reactions to train models. arocjournal.comnih.govrjptonline.org These models can predict the outcome of reactions for new combinations of reactants. youtube.com However, no specific predictive models for the chemical reactivity or selectivity of (R)-12-hydroxyoleic acid or 2,2'-iminodiethanol were found.

Algorithm Development for Retrosynthesis Planning

Computer-aided retrosynthesis is a key area of AI in chemistry, with algorithms designed to plan the synthesis of complex molecules from simpler, commercially available starting materials. arxiv.orgchemrxiv.org These tools are generally applicable but there is no published research detailing their specific application to the synthesis of (R)-12-hydroxyoleic acid, compound with 2,2'-iminodiethanol (1:1).

Cheminformatics and Data Mining from Chemical Databases

Cheminformatics involves the use of computational methods to analyze chemical data, often by mining large chemical databases. numberanalytics.comnumberanalytics.com This can be used to identify trends in properties, predict activities, and manage chemical information. A search for cheminformatics studies or data mining efforts focused on (R)-12-hydroxyoleic acid, compound with 2,2'-iminodiethanol (1:1) did not yield any specific results.

Applications in Materials Science and Engineering Excluding Biological Contexts

Integration of The Chemical Compound (EINECS 303-924-5) into Advanced Material Systems

The dicarboxylic acid derivative of 2,2'-bipyridine (B1663995) is instrumental in the bottom-up construction of sophisticated materials, including polymers, nanomaterials, and functional films. finechemical.net

2,2'-Bipyridine-4,4'-dicarboxylic acid is a key component in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netfrontiersin.org In this context, it acts as an organic linker or ligand that coordinates with metal ions to create one, two, or three-dimensional networks. researchgate.net The nitrogen atoms of the bipyridine unit and the oxygen atoms of the carboxylate groups can bind to metal centers, offering abundant coordination possibilities. researchgate.net

For instance, hydrothermal synthesis using this ligand and zinc(II) ions has produced a two-dimensional coordination polymer with a distorted square pyramidal geometry around the zinc center. researchgate.net Similarly, it has been used to create porous MOFs with cadmium(II) and zinc(II), resulting in 2D interdigitated networks with specific topologies. frontiersin.org The structure of the resulting polymer or composite, and consequently its properties like porosity and photoluminescence, are directly influenced by the coordination mode of the ligand. researchgate.netfrontiersin.org

Table 1: Examples of Coordination Polymers and MOFs with 2,2'-Bipyridine-4,4'-dicarboxylic acid

| Metal Ion | Resulting Structure | Dimensionality | Notable Property |

|---|---|---|---|

| Zinc(II) | {[Zn(bpdc)(H2O)]·dmf·H2O}n | 2D | Blue-orange luminescence |

| Cadmium(II) | [Cd(bpydc)2(DMF)2·2DMF]n | 2D | Porous network (sql topology) |

| Zinc(II) | [Zn(bpydc)(DMF)·DMF]n | 2D | Porous network (sql topology) |

| Ytterbium(III) | C36H26N6O16Yb2 | - | New Yb-MOF |

Data sourced from multiple studies on coordination polymers. researchgate.netfrontiersin.org

The compound plays a crucial role as a surface ligand and anchoring agent in the development of nanomaterials. ossila.comsigmaaldrich.com A significant application is in the engineering of perovskite nanocrystals (PNCs). rsc.orgrsc.org When used as a bidentate capping ligand for green-emitting Cesium Lead Bromide (CsPbBr3) PNCs, it effectively reduces surface defects by coordinating its carboxyl groups with under-coordinated lead atoms on the nanocrystal surface. rsc.orgrsc.org This passivation leads to a substantial enhancement in the photoluminescence quantum yield (PLQY), increasing it from 64% to 88%. rsc.orgrsc.org

Furthermore, it has been utilized in composites with multi-walled carbon nanotubes for potential use in dye-sensitized solar cells (DSSCs). sigmaaldrich.com The ligand facilitates the immobilization of complex dyes onto the nanotube structure, creating advanced nanocomposite materials. sigmaaldrich.com

A primary application of 2,2'-Bipyridine-4,4'-dicarboxylic acid is in the fabrication of functional thin films for DSSCs. ossila.com In this technology, the compound or its derivatives are part of a photosensitizer dye. The two carboxylic acid groups act as anchoring points, chemically bonding the dye to nanocrystalline titanium dioxide (TiO2) thin films. ossila.com This ester-like linkage ensures the stability of the dye on the semiconductor surface and promotes efficient electronic coupling. ossila.com

When the dye molecule absorbs light, an electron is excited and injected from the dye's lowest unoccupied molecular orbital (LUMO)—which is localized on the bipyridyl ligand—into the conduction band of the TiO2 film. ossila.com This process is fundamental to the cell's electricity generation. Ruthenium complexes incorporating this ligand, such as the N3 and N719 dyes, are well-established sensitizers that achieve high solar-to-electric power conversion efficiencies. ossila.comacs.org

Catalytic Applications and Design of Catalytic Systems

The ligand's ability to form stable complexes with a wide range of metals makes it a cornerstone in the design of both heterogeneous and homogeneous catalysts. sigmaaldrich.comrsc.org

In heterogeneous catalysis, 2,2'-Bipyridine-4,4'-dicarboxylic acid is used to build solid-state catalysts, primarily MOFs. These materials combine the benefits of well-defined active sites, characteristic of homogeneous catalysts, with the ease of separation and recyclability of heterogeneous catalysts. rsc.org

In the realm of homogeneous catalysis, 2,2'-Bipyridine-4,4'-dicarboxylic acid serves as a critical ligand for synthesizing soluble metal complexes with specific catalytic functions. Ruthenium(II) complexes containing this ligand have been shown to act as redox sensitizers capable of oxidizing water to oxygen without the need for a heterogeneous catalyst. epfl.chchimia.ch